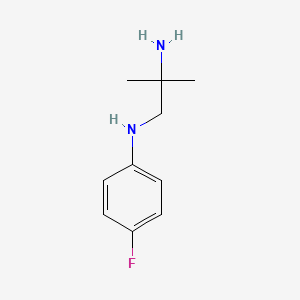

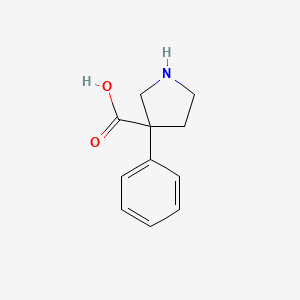

![molecular formula C10H16ClNO2 B1429949 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride CAS No. 123368-82-1](/img/structure/B1429949.png)

2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride

説明

“2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride” is a chemical compound with the CAS Number: 123368-82-1 . It has a molecular weight of 217.7 . The compound is stored at room temperature and comes in a powder form .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The IUPAC name of the compound is (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)acetic acid hydrochloride . The InChI code is 1S/C10H15NO2.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10(12)13;/h6,8-9H,2-5H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .科学的研究の応用

Neurochemical Effects

The compound, related to the tropane group, has been studied for its effects on brain monoamines in mice. It was found to increase the rate of dopamine transformation in the frontal cortex, implicating the dopaminergic pathway in its mechanism of action (Naplekova et al., 2017).

Antiproliferative Properties

Research into tropane-based compounds has revealed promising antitumor properties. Certain synthesized compounds exhibited higher potency than doxorubicin, a standard reference, against human tumor carcinoma cell lines (Ismail et al., 2016).

Synthesis and Structural Analysis

A study focused on synthesizing a conformationally rigid analogue of 2-amino- adipic acid, incorporating the 8-azabicyclo[3.2.1]octane skeleton, highlights the compound's structural significance (Kubyshkin et al., 2009).

Organometallic Chemistry

The compound's reactivity with TiCl4 and ZrCl4 was explored, leading to the formation of allyl complexes. This highlights its potential applications in organometallic chemistry (Tamm et al., 2007).

Monoamine Reuptake Inhibitor

A study on the synthesis of NS9544 acetate, a monoamine reuptake inhibitor, used a compound from this family. This suggests its potential in treating CNS disorders and pain (Malmgren et al., 2011).

Spectral and Computational Studies

Spectral and computational analysis of derivatives of the compound, focusing on their molecular properties, has been conducted, demonstrating its chemical versatility (Sundararajan et al., 2015).

Conformational Studies

Research has been done on the conformational properties of oximes derived from similar compounds, contributing to the understanding of their structural characteristics (Iriepa et al., 2003).

Pharmacological Applications

Compounds derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol hydrochloride, similar to the requested compound, have been synthesized and tested for 5-HT3 activity, showing potential pharmacological applications (Iriepa & Bellanato, 2011).

Nematicidal Activity

Studies on derivatives of the compound have shown nematicidal activity, offering potential applications in agriculture (Xu et al., 2021).

Safety and Hazards

作用機序

Target of Action

The compound’s structure suggests that it may interact with receptors or enzymes involved in the action of tropane alkaloids, given that it contains an 8-azabicyclo[321]octane scaffold, which is the central core of the family of tropane alkaloids .

Mode of Action

Tropane alkaloids typically act by binding to and modulating the activity of various receptors and enzymes, leading to changes in cellular signaling .

Biochemical Pathways

Tropane alkaloids are known to affect a wide array of biochemical pathways, particularly those involving neurotransmitters .

Result of Action

Based on its structural similarity to tropane alkaloids, it may have similar effects, such as modulating neurotransmitter activity, which can lead to changes in nerve signal transmission .

特性

IUPAC Name |

2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10(12)13;/h6,8-9H,2-5H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPCPIZJTRLWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(=CC(=O)O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

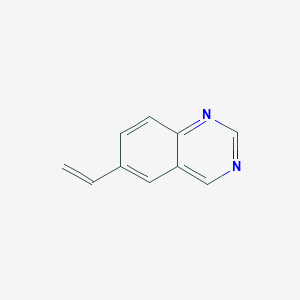

![7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1429866.png)

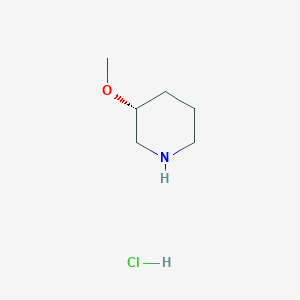

![1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1429875.png)

![2-Chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429888.png)